molecular formula C18H22ClFN6 B15115988 N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B15115988
M. Wt: 376.9 g/mol
InChI Key: JNYHVIZUPTVLGY-UHFFFAOYSA-N
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Description

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as diabetes and hypertension.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to activate G-protein-coupled receptors, leading to the release of insulin and other hormones . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22ClFN6

Molecular Weight

376.9 g/mol

IUPAC Name

N-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C18H22ClFN6/c1-25(17-15(20)16(13-2-3-13)23-11-24-17)10-12-4-6-26(7-5-12)18-21-8-14(19)9-22-18/h8-9,11-13H,2-7,10H2,1H3

InChI Key

JNYHVIZUPTVLGY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NC=NC(=C3F)C4CC4

Origin of Product

United States

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